molecular formula C5H7BrN2OS B13483192 5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole

5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole

Cat. No.: B13483192
M. Wt: 223.09 g/mol
InChI Key: LAQROXPBYYJSJD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromomethyl and methoxymethyl substituents on the thiadiazole ring, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with bromomethylating and methoxymethylating agents. One common method involves the bromomethylation of 3-(methoxymethyl)-1,2,4-thiadiazole using bromomethylating reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxymethyl group may enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-(methoxymethyl)-1,2,4-thiadiazole: Similar structure with a chloromethyl group instead of bromomethyl.

    5-(Bromomethyl)-3-(hydroxymethyl)-1,2,4-thiadiazole: Similar structure with a hydroxymethyl group instead of methoxymethyl.

    5-(Bromomethyl)-3-(methyl)-1,2,4-thiadiazole: Similar structure with a methyl group instead of methoxymethyl.

Uniqueness

5-(Bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole is unique due to the combination of bromomethyl and methoxymethyl substituents, which impart distinct reactivity and solubility properties.

Properties

Molecular Formula

C5H7BrN2OS

Molecular Weight

223.09 g/mol

IUPAC Name

5-(bromomethyl)-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C5H7BrN2OS/c1-9-3-4-7-5(2-6)10-8-4/h2-3H2,1H3

InChI Key

LAQROXPBYYJSJD-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)CBr

Origin of Product

United States

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